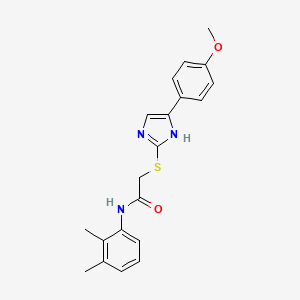

![molecular formula C21H24N4 B2987386 2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896852-43-0](/img/structure/B2987386.png)

2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

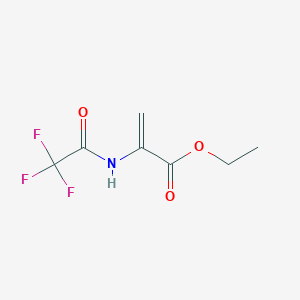

The compound “2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a quinazoline, which is a fused two-ring system, containing a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the construction of the quinazoline ring system. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and quinazoline rings would give the molecule a rigid, three-dimensional structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrolidine ring, for example, is a common feature in many biologically active compounds and is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .Scientific Research Applications

Amplifiers of Phleomycin

Compounds including pyrazolo[3,4-d]pyrimidine and quinazoline derivatives have been studied for their potential as amplifiers of phleomycin, a chemotherapeutic agent. These compounds, through their interaction with simple alkyl halides, have demonstrated activities that could potentially enhance the effects of phleomycin against E. coli, suggesting a role in enhancing antibiotic efficacy or in chemotherapeutic applications (Brown et al., 1979).

Benzodiazepine Receptor Ligands

Fused imidazopyridines, including 2-arylimidazo[4,5-c]quinolines, have been synthesized and evaluated as benzodiazepine receptor ligands. Their structural modifications, notably at the 2-position of the aryl group, significantly influence their affinity and activity towards benzodiazepine receptors. This suggests potential applications in the development of therapeutics for neurological conditions, such as anxiety disorders and epilepsy (Takada et al., 1996).

Antitubercular Activity

Pyrazole–quinazolinone hybrid analogs have been synthesized and tested for their antitubercular activity. Certain compounds within this family demonstrated excellent activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Pandit & Dodiya, 2012).

Optoelectronic Materials

Quinazolines and pyrimidines have been explored for their applications in optoelectronic materials due to their luminescent properties. These compounds, incorporated into π-extended conjugated systems, show promise for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

Antimalarial Drug Lead

Research on 6,7-dimethoxyquinazoline-2,4-diamines has led to the identification of potent antimalarial compounds, exemplifying the potential of quinazoline derivatives in contributing to the development of new antimalarial drugs (Mizukawa et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-methyl-3-phenyl-9-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4/c1-15-19(16-9-3-2-4-10-16)20-22-18-12-6-5-11-17(18)21(25(20)23-15)24-13-7-8-14-24/h2-4,9-10H,5-8,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMUCOHWBSAJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

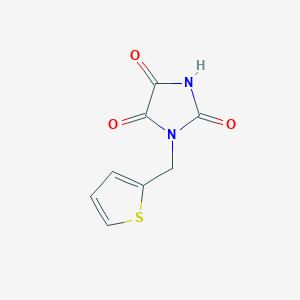

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)

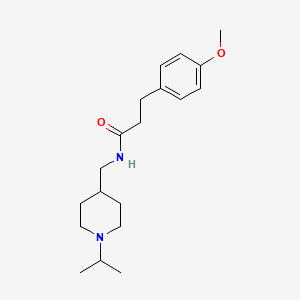

![(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2987307.png)

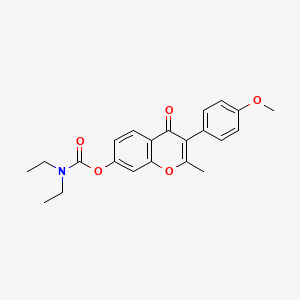

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)

![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)